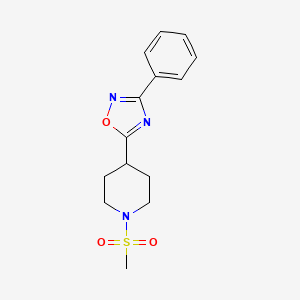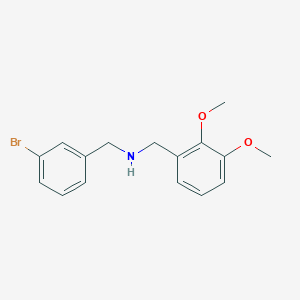![molecular formula C15H12N4O3 B5836799 N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide](/img/structure/B5836799.png)
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFA is a synthetic compound that belongs to the family of benzoxazole derivatives. It has been found to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
科学的研究の応用
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has been extensively studied for its potential applications in various fields of research. In the field of cancer research, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has also been shown to enhance the efficacy of chemotherapy drugs when used in combination. In addition, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has also been studied for its antiviral properties, particularly against the hepatitis C virus.
作用機序
The mechanism of action of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has been found to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that is involved in the folding and stabilization of various client proteins, including many oncogenic proteins. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in the inhibition of cancer cell growth. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has also been found to inhibit the activity of several kinases, including Akt and MAPK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has been found to have various biochemical and physiological effects on cells and tissues. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is believed to be due to the inhibition of Hsp90 and other signaling pathways. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed. This is important in cancer research, as tumors require a blood supply to grow and spread. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has also been found to possess anti-inflammatory properties, which may be due to its ability to inhibit the activity of various enzymes and cytokines involved in the inflammatory response.
実験室実験の利点と制限
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has also been extensively studied, which means that there is a large body of literature on its properties and potential applications. However, there are also some limitations to the use of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide in lab experiments. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has been found to be cytotoxic at high concentrations, which means that care must be taken when using it in cell-based assays. In addition, the mechanism of action of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide research. One area of research is the development of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide analogs with improved properties, such as increased potency and decreased toxicity. Another area of research is the identification of new targets for N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide, which may lead to the discovery of new applications for this compound. In addition, the use of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide in combination with other drugs or therapies is an area of research that holds promise for improving the efficacy of cancer treatments. Finally, the development of new methods for the synthesis of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide may lead to more efficient and cost-effective production of this compound.
合成法
The synthesis of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide involves a multi-step process that requires specific reagents and conditions. The first step involves the condensation of 2-aminophenol with salicylaldehyde to form 2-hydroxy-1,3-benzoxazole. This intermediate is then reacted with 2-furoyl chloride to form N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide. The purity of the final product can be improved by recrystallization from an appropriate solvent.
特性
IUPAC Name |
(E)-N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c16-14(18-13(20)8-7-10-4-3-9-21-10)19-15-17-11-5-1-2-6-12(11)22-15/h1-9H,(H3,16,17,18,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEAKBSMSXIEMH-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/N=C(\N)/NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,3-dimethylphenyl)pyrrolidin-2-ylidene]-N'-(4-methoxyphenyl)thiourea](/img/structure/B5836722.png)


![4-[(cyclohexylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5836747.png)

![N-cyclohexyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5836759.png)
![[3-chloro-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5836762.png)

![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5836785.png)

![N-(3-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B5836807.png)
![2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone](/img/structure/B5836812.png)

